

PF-06465469: A Technical Guide to a Potent Covalent ITK Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-06465469

Cat. No.: B609992

[Get Quote](#)

CAS Number: 1407966-77-1

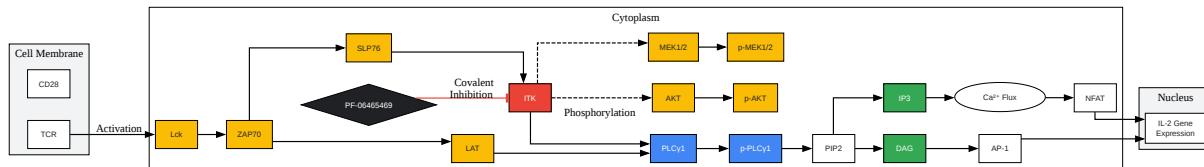
This technical guide provides an in-depth overview of **PF-06465469**, a potent and covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK). The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its mechanism of action, key experimental data, and detailed methodologies for its evaluation.

Core Compound Information

PF-06465469 is a small molecule inhibitor that has demonstrated significant potential in modulating T-cell signaling pathways. Its fundamental properties are summarized below.

Property	Value
CAS Number	1407966-77-1
Molecular Formula	C ₃₀ H ₃₃ N ₇ O ₂
Molecular Weight	523.63 g/mol
Primary Target	Interleukin-2 inducible T-cell kinase (ITK)
Secondary Target(s)	Bruton's tyrosine kinase (BTK)
Mechanism of Action	Covalent, irreversible inhibitor

Quantitative Biological Activity


PF-06465469 exhibits potent inhibitory activity in various enzymatic and cell-based assays. The following table summarizes key quantitative data.

Assay Type	Target/Cell Line	Endpoint	Result (IC ₅₀)	Reference
Enzymatic Assay	ITK	Activity	2 nM	[1][2][3]
Enzymatic Assay	BTK	Activity	2 nM	[4]
Cell-Based IP1 Assay	Jurkat cells	IP1 Prod.	31 nM	[4]
Human Whole Blood Assay	Human T-cells	IL-2 Prod.	48 nM	[3][4]
PLCy Phosphorylation Assay	Jurkat cells	p-PLCy	31 nM	[3]

Mechanism of Action and Signaling Pathway

PF-06465469 is a covalent inhibitor that specifically targets a cysteine residue in the active site of ITK, leading to its irreversible inactivation. ITK is a crucial non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is activated and subsequently phosphorylates downstream substrates, most notably Phospholipase C gamma 1 (PLCy1). The phosphorylation of PLCy1 initiates a cascade of downstream events, including the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and activation of transcription factors like NFAT and AP-1. These transcription factors drive the expression of key cytokines, such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and differentiation.

By covalently binding to ITK, **PF-06465469** effectively blocks this signaling cascade, leading to the inhibition of T-cell activation and cytokine production. Additionally, **PF-06465469** has been shown to inhibit the phosphorylation of MEK1/2 and AKT, suggesting a broader impact on T-cell signaling pathways[3].

[Click to download full resolution via product page](#)

Caption: ITK signaling pathway and inhibition by **PF-06465469**.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **PF-06465469**. These protocols are based on published literature and standard laboratory practices.

ITK Enzymatic Assay

This assay quantifies the ability of **PF-06465469** to inhibit the kinase activity of recombinant ITK.

- Materials:
 - Recombinant human ITK enzyme
 - Poly(Glu, Tyr) 4:1 peptide substrate
 - ATP

- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- **PF-06465469** stock solution in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well white assay plates

- Procedure:
 - Prepare serial dilutions of **PF-06465469** in DMSO and then dilute further in kinase buffer.
 - In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
 - Add 2.5 µL of a solution containing the ITK enzyme and the peptide substrate in kinase buffer.
 - Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding.
 - Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at its Km value.
 - Incubate the reaction at room temperature for 1 hour.
 - Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
 - Luminescence is measured using a plate reader.
 - The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

PLCy Phosphorylation Assay in Jurkat Cells

This cell-based assay measures the inhibition of TCR-induced PLCy phosphorylation in a T-cell line.

- Materials:

- Jurkat T-cells
- RPMI-1640 medium supplemented with 10% FBS
- Anti-CD3 antibody (e.g., OKT3 clone)
- **PF-06465469** stock solution in DMSO
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-PLCy1 (Tyr783), anti-total-PLCy1
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment

- Procedure:
 - Culture Jurkat cells to a density of $1-2 \times 10^6$ cells/mL.
 - Pre-treat the cells with various concentrations of **PF-06465469** or DMSO for 1 hour at 37°C.
 - Stimulate the cells with anti-CD3 antibody (e.g., 10 µg/mL) for 10 minutes at 37°C.
 - Immediately lyse the cells on ice with lysis buffer.
 - Determine the protein concentration of the lysates using a BCA assay.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-phospho-PLCy1 antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total-PLCy1 antibody to confirm equal loading.
- Densitometry is used to quantify the band intensities, and the IC₅₀ is calculated.

Human Whole Blood IL-2 Production Assay

This assay assesses the effect of **PF-06465469** on T-cell activation in a more physiologically relevant setting.

- Materials:

- Freshly drawn human whole blood from healthy donors (heparinized)
- RPMI-1640 medium
- Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
- **PF-06465469** stock solution in DMSO
- Human IL-2 ELISA kit

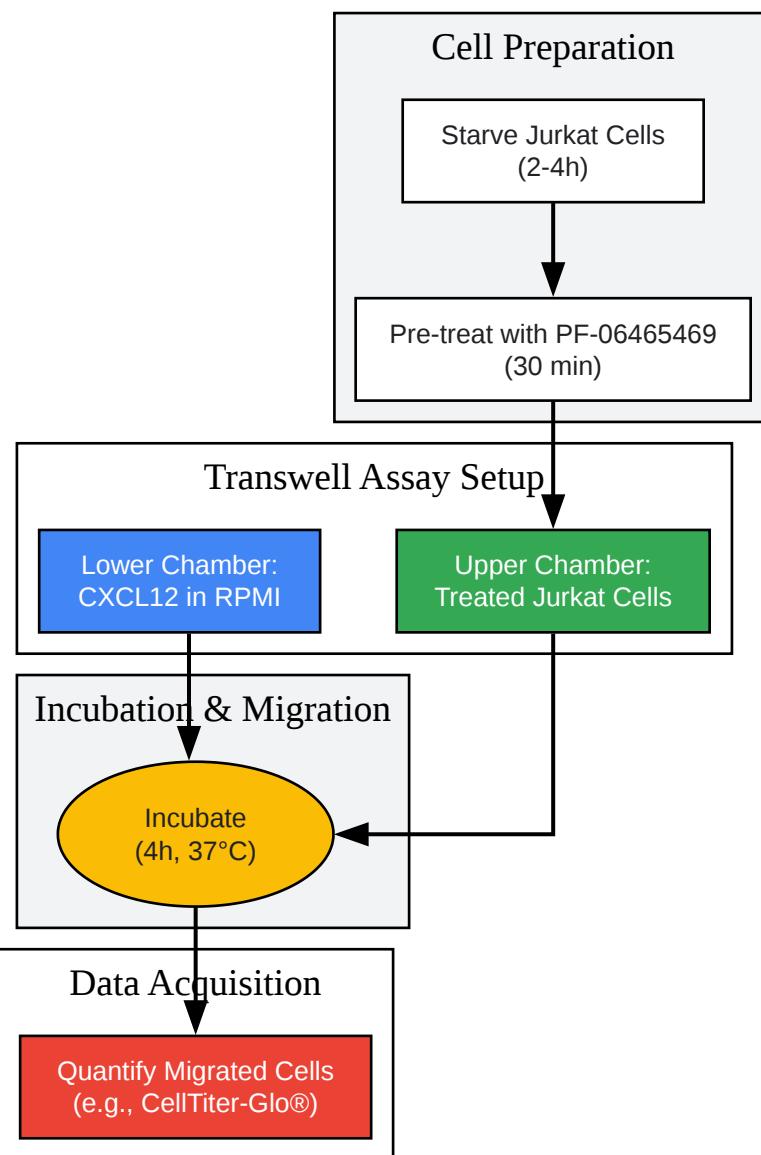
- Procedure:

- Dilute the whole blood 1:10 with RPMI-1640 medium.
- Add the diluted blood to a 96-well plate.
- Add various concentrations of **PF-06465469** or DMSO and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
- Stimulate the T-cells by adding PHA (e.g., 5 µg/mL) or anti-CD3/CD28 beads.
- Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Centrifuge the plate to pellet the blood cells.

- Collect the plasma supernatant.
- Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's protocol.
- Calculate the IC₅₀ value based on the inhibition of IL-2 production.

CXCL12-Induced Cell Migration Assay

This assay evaluates the impact of **PF-06465469** on T-cell chemotaxis.


- Materials:

- Jurkat T-cells
- RPMI-1640 medium with 0.5% BSA
- Recombinant human CXCL12
- **PF-06465469** stock solution in DMSO
- Transwell inserts (e.g., 5 µm pore size) for a 24-well plate
- Cell viability assay reagent (e.g., CellTiter-Glo®)

- Procedure:

- Starve Jurkat cells in RPMI-1640 with 0.5% BSA for 2-4 hours.
- Pre-treat the cells with various concentrations of **PF-06465469** or DMSO for 30 minutes.
- In the lower chamber of the 24-well plate, add RPMI-1640 with 0.5% BSA containing CXCL12 (e.g., 100 ng/mL). For the negative control, add medium without CXCL12.
- Add the pre-treated Jurkat cells (e.g., 1 x 10⁵ cells in 100 µL) to the upper chamber of the Transwell insert.
- Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

- Remove the Transwell inserts.
- Quantify the number of migrated cells in the lower chamber using a cell viability assay.
- Calculate the percentage of migration inhibition relative to the DMSO control.

[Click to download full resolution via product page](#)

Caption: Workflow for a CXCL12-induced cell migration assay.

Conclusion

PF-06465469 is a potent and selective covalent inhibitor of ITK with demonstrated activity in both enzymatic and cellular assays. Its ability to irreversibly inhibit a key kinase in the T-cell signaling pathway makes it a valuable tool for research in immunology and a potential therapeutic candidate for T-cell-mediated diseases. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [PF-06465469: A Technical Guide to a Potent Covalent ITK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609992#pf-06465469-cas-number-1407966-77-1\]](https://www.benchchem.com/product/b609992#pf-06465469-cas-number-1407966-77-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com